Laminin (925-933)(TFA)

Description

Definition and Context of Laminin (B1169045) (925-933) as a Bioactive Peptide Fragment

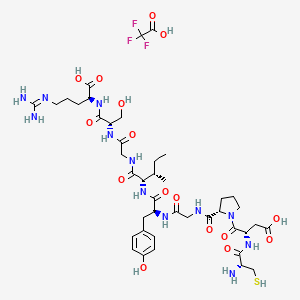

Laminin (925-933) is a synthetic peptide fragment with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). apexbt.comcpcscientific.com It is a bioactive molecule, meaning it can elicit specific biological responses in cells. apexbt.comnih.gov This peptide is derived from laminin, a family of large glycoproteins that are major components of the basal lamina, a specialized form of the extracellular matrix. biocrick.com4adi.com The trifluoroacetate (B77799) (TFA) salt form refers to the counterion associated with the peptide, which is common in synthetic peptide preparations. cpcscientific.com

Functionally, Laminin (925-933) is recognized for its ability to bind to the laminin receptor on the cell surface. apexbt.comabmole.comadooq.com This interaction is crucial for mediating a variety of cellular behaviors. Research has demonstrated that this peptide fragment can stimulate cell attachment, induce chemotaxis (cell movement in response to a chemical stimulus), and even compete with the full-length laminin protein for receptor binding. apexbt.comcaymanchem.comglpbio.com For instance, it has been shown to promote the attachment of cell lines such as HT-1080 and CHO cells. caymanchem.comglpbio.com Furthermore, it acts as a chemoattractant for certain cancer cells, like B16/F10 murine melanoma cells. apexbt.comcaymanchem.com

Origin of Laminin (925-933) from the Laminin β1 Chain

The Laminin (925-933) peptide sequence originates from a specific region of the laminin β1 chain, one of the three polypeptide chains (alpha, beta, and gamma) that assemble to form the cross-shaped laminin protein. apexbt.combiocrick.com4adi.com Specifically, it corresponds to amino acid residues 925 through 933 of the human and mouse laminin β1 chain. cpcscientific.comhongtide.com The laminin β1 chain itself is a significant structural and functional component of laminin-1, the first laminin protein to be isolated, which came from the Engelbreth-Holm-Swarm (EHS) tumor. apexbt.combiocrick.com This chain is expressed in most tissues that produce basement membranes. apexbt.combiocrick.com

The broader laminin protein family is a critical part of the basement membrane, providing structural support and influencing a wide range of cellular functions including differentiation, migration, and signaling. nih.govbiocrick.com The identification of specific bioactive sequences within these large proteins, such as Laminin (925-933), allows researchers to dissect the molecular mechanisms underlying these complex biological processes.

Historical Perspectives on the Identification of Laminin Bioactive Sequences

The discovery of bioactive sequences within the large laminin molecule was a significant advancement in understanding cell-matrix interactions. 4adi.com Early research focused on using proteolytic fragments and antibodies to identify functional domains within the laminin structure. 4adi.com This approach led to the realization that specific, smaller peptide sequences could replicate some of the biological activities of the entire laminin protein. 4adi.com

A pivotal moment in this area of research was the identification of the Tyr-Ile-Gly-Ser-Arg (YIGSR) pentapeptide, which is part of the Laminin (925-933) sequence, as a key site for cell adhesion and binding to the 67-kDa laminin receptor. glpbio.commedchemexpress.com Subsequent studies further defined the nonapeptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), or Laminin (925-933), as a sequence that mediates cell attachment, chemotaxis, and receptor binding. apexbt.comcaymanchem.comglpbio.com This discovery was crucial as it demonstrated that a relatively small, synthetically accessible peptide could mimic important functions of the much larger and more complex laminin protein. 4adi.com This has since paved the way for the development of synthetic peptides as tools to investigate and potentially modulate cell behavior in various physiological and pathological contexts. nih.govnih.gov

| Property | Description |

| Compound Name | Laminin (925-933)(TFA) |

| Sequence | H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH cpcscientific.com |

| One-Letter Sequence | CDPGYIGSR cpcscientific.com |

| Molecular Formula | C40H62N12O14S cpcscientific.com |

| Molecular Weight | 967.1 g/mol cpcscientific.com |

| Origin | Residues 925-933 of the laminin β1 chain apexbt.comcpcscientific.com |

| Key Bioactivities | Binds to the laminin receptor, promotes cell attachment, and induces chemotaxis apexbt.comcaymanchem.comglpbio.com |

Properties

Molecular Formula |

C42H63F3N12O16S |

|---|---|

Molecular Weight |

1081.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C40H62N12O14S.C2HF3O2/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67;3-2(4,5)1(6)7/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44);(H,6,7)/t20-,23-,24-,25-,26-,27-,28-,32-;/m0./s1 |

InChI Key |

KCSGEDZIDRWIQM-XBWDXPLKSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |

sequence |

One Letter Code: CDPGYIGSR |

Origin of Product |

United States |

Molecular Interactions and Receptor Biology of Laminin 925 933

Characterization of Cellular Receptors for Laminin (B1169045) (925-933)

The biological activities of Laminin (925-933) are primarily mediated through its interaction with specific cell surface receptors. Extensive research has been dedicated to identifying and characterizing these molecular docking sites.

Binding to the 37/67-kDa Laminin Receptor (LAMR/RPSA)

The principal cellular receptor for Laminin (925-933) is the 37/67-kDa laminin receptor, also known as LAMR or Ribosomal Protein SA (RPSA). This non-integrin receptor plays a crucial role in mediating the effects of laminin on cell adhesion, migration, and signaling. apexbt.com The peptide, derived from the B1 chain of laminin, directly binds to this receptor, initiating a cascade of intracellular events. apexbt.comelabscience.com This interaction is fundamental to the peptide's ability to influence cellular behavior, including its capacity to promote the attachment of various cell types, such as HT-1080 and CHO cells, to culture plates.

The 37/67-kDa laminin receptor is a multifaceted protein, existing as a 37-kDa precursor that can dimerize to form the 67-kDa high-affinity receptor. It is expressed in a wide range of tissues and is implicated in numerous physiological and pathological processes, including tumor cell invasion and metastasis. The binding of Laminin (925-933) to this receptor can competitively inhibit the binding of the full-length laminin protein. apexbt.com

Specificity of Laminin (925-933)-Receptor Interactions

The interaction between Laminin (925-933) and its receptor is characterized by a notable degree of specificity. The 37/67-kDa laminin receptor specifically recognizes the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR) of the laminin B1 chain. biocrick.com This sequence is critical for mediating cell attachment, chemotaxis, and receptor binding. apexbt.com

Research has demonstrated that this receptor is specific for the laminin B1 chain sequence. biocrick.com This specificity ensures that the cellular responses elicited by Laminin (925-933) are precise and targeted. The interaction is integral to processes such as neurite outgrowth and has been shown to be a chemoattractant for certain cell types, like B16F10 murine melanoma cells. apexbt.com

Comparative Analysis of Receptor Binding Affinity

To fully comprehend the biological significance of Laminin (925-933), it is essential to compare its receptor binding affinity with that of the native laminin protein and other laminin-derived fragments.

Distinction from Full-Length Laminin Receptor Binding

While Laminin (925-933) binds to the same receptor as full-length laminin, there are distinctions in their binding affinities and functional consequences. In whole-cell receptor assays, both Laminin (925-933) and full-length laminin exhibit comparable potencies in displacing radiolabeled laminin, with IC50 values in the low nanomolar range (1-5 nM). biocrick.com

However, a significant difference emerges when assessing their ability to inhibit cell attachment to a solid-phase laminin substrate. In this context, full-length laminin is approximately 1000-fold more effective than the Laminin (925-933) peptide. biocrick.com This suggests that while the peptide contains a key receptor-binding motif, the multivalent interactions and conformational presentation of this motif within the intact laminin protein contribute to a much higher avidity for the cell surface, leading to more robust cell adhesion. Laminin (925-933) can compete with full-length laminin and inhibit the chemotactic response of cells to the full-length protein. apexbt.com

| Ligand | Assay Type | IC50 Value (Displacement of 125I-laminin) | Half-Maximal Inhibition of Cell Attachment |

|---|---|---|---|

| Laminin (925-933) | Whole Cell Receptor Assay | 1-5 nM | 230-390 nM |

| Full-Length Laminin | Whole Cell Receptor Assay | 1-5 nM | 0.2-0.3 nM |

Comparison with Other Laminin-Derived Peptide Fragments

The laminin protein contains several biologically active peptide sequences. A notable example is the pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), which represents the core active sequence within Laminin (925-933). This shorter peptide is also known to bind to the 67-kDa laminin receptor and is active in promoting cell adhesion. medchemexpress.com

Another peptide of interest is a laminin-antagonist peptide derived from murine epidermal growth factor, mEGF-(33-42). This peptide also interacts with the 67-kDa laminin receptor and, in whole cell receptor assays, displays an IC50 value for the displacement of 125I-laminin that is in the same range as Laminin (925-933) (1-5 nM). biocrick.com Like Laminin (925-933), it is also significantly less effective than full-length laminin at blocking cell attachment to solid-phase laminin. biocrick.com

Other laminin-derived peptides with recognized biological activities include IKVAV from the α1 chain and AG73. medchemexpress.com While these peptides also interact with cellular receptors and influence cell behavior, direct quantitative comparisons of their binding affinities to the 37/67-kDa laminin receptor with that of Laminin (925-933) are not as extensively documented in the literature. The specificity of the 37/67-kDa receptor for the YIGSR-containing sequence in the B1 chain underscores the distinct roles and receptor interactions of different laminin-derived fragments.

| Peptide | Laminin Chain Origin | Known Receptor Interaction | IC50 Value (Displacement of 125I-laminin) |

|---|---|---|---|

| Laminin (925-933) (CDPGYIGSR) | B1 | 37/67-kDa Laminin Receptor (LAMR/RPSA) | 1-5 nM |

| YIGSR | B1 | 67-kDa Laminin Receptor | Data not available |

| mEGF-(33-42) | N/A (Laminin Antagonist) | 67-kDa Laminin Receptor | 1-5 nM |

| IKVAV | α1 | Integrins | Data not available |

| AG73 | α1 | Data not available | Data not available |

Cellular Responses and Biological Activities Mediated by Laminin 925 933

Influence on Cell Migration and Chemotaxis

Laminin (B1169045) (925-933) is also a key regulator of cell motility, influencing both directed cell migration (chemotaxis) and the cellular response to the larger laminin protein.

The peptide itself acts as a chemoattractant for certain cell types. For instance, Laminin (925-933) has been found to induce chemotaxis in B16F10 murine melanoma cells. elsevierpure.com In these studies, the peptide elicited a migratory response that was approximately 30% of the maximal response observed with full-length laminin, demonstrating its direct role in guiding cell movement. elsevierpure.com

Beyond its direct chemotactic activity, Laminin (925-933) can also modulate the migratory response of cells to the complete laminin protein. The peptide has been shown to compete with full-length laminin for receptor binding, thereby inhibiting the chemotactic response of cells to the larger glycoprotein. elsevierpure.com This competitive inhibition highlights the significance of the 925-933 sequence as a primary site for cell interaction and migration signaling within the laminin molecule. elsevierpure.com

Role in Neuronal Development and Regeneration Research

The bioactive properties of Laminin (925-933) extend to the nervous system, where it has been investigated for its potential roles in neuronal development and facilitating nerve regeneration.

In vitro studies have shown that when Laminin (925-933) is covalently linked to an agarose (B213101) gel, it creates a bioartificial 3D substrate that successfully supports neurite outgrowth from dorsal root ganglia (DRG). Furthermore, research on the early developing rat retina has indicated that treatment with Laminin (925-933) can significantly decrease the extent of neuronal apoptosis. nih.gov

In vivo experiments have further substantiated its regenerative potential. A gel derivatized with Laminin (925-933) was shown to enhance nerve regeneration in a transected rat dorsal root model when compared to underivatized gels or saline-filled nerve guidance channels. These findings underscore the potential of this peptide in developing therapeutic strategies for nerve injury and in understanding the fundamental processes of neuronal development. nih.gov

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Dorsal Root Ganglia (DRG) in vitro | Covalently linked peptide supports neurite outgrowth. | |

| Developing Rat Retina in vivo | Decreased neuronal apoptosis. | nih.gov |

| Transected Rat Dorsal Root in vivo | Derivatized gel enhanced nerve regeneration. |

Enhancement of Neurite Outgrowth

The Laminin (925-933) peptide has been demonstrated to be a potent promoter of neurite outgrowth, a fundamental process in neural development and regeneration. labchem.com.mynih.gov Its activity is often studied in vitro using neuronal cell cultures. Research shows that when the oligopeptide is covalently linked to an agarose hydrogel backbone, it creates a bioartificial three-dimensional substrate that effectively supports and enhances neurite extension from isolated chick embryo dorsal root ganglia and PC12 cells. labchem.com.myglpbio.comcaymanchem.com This indicates that the peptide provides essential cues for guiding axonal growth.

The broader laminin protein, from which the peptide is derived, is a key factor in promoting axonal regeneration. nih.gov It enhances neurite outgrowth from explants of adult rat retinal neurons, a process that requires the presence of laminin in the substratum. nih.govumich.edu The mechanism for this enhancement is linked to the regulation of signaling pathways within the neuron. Laminin-mediated signaling can lead to the down-regulation of the p75 neurotrophin receptor (p75NTR), which is known to transduce inhibitory signals that impede neurite growth. nih.gov By reducing these inhibitory signals, laminin and its active peptides create a more permissive environment for axonal elongation. nih.gov Furthermore, laminin promotes the assembly of point contacts in the growth cone, which are crucial adhesion structures that provide the traction necessary for neurite extension. researchgate.net

Implications for Neural Cell Behavior

In the context of the retina, the peptide has shown complex, modulatory effects. In a murine model of proliferative retinopathy, the Laminin (925-933) peptide, acting as a partial 67LR agonist, promoted the revascularization of the ischemic central retina. nih.gov This action helps reduce retinal ischemia and, consequently, inhibits the hypoxia-induced pathological neovascularization. nih.gov This suggests a therapeutic potential in modulating the behavior of endothelial cells within the neural tissue environment to restore normal function. nih.gov

The influence of laminin on the behavior of neuronal growth cones appears to involve integrins, another class of cell surface receptors. nih.govescholarship.org The binding of laminin to integrins can trigger conformational changes that transmit signals into the cell, altering the dynamics of the growth cone's filopodia and lamellipodia, which are essential for navigating the extracellular environment. escholarship.org

Contribution to Cell Proliferation and Differentiation Processes

The Laminin (925-933) peptide is an active mediator of cell adhesion for various cell types. apexbt.comqyaobio.com In vitro studies have shown that it stimulates the attachment of HT-1080 human fibrosarcoma cells and Chinese Hamster Ovary (CHO) cells to culture plates at concentrations of 100 and 300 µg/ml. apexbt.comlabchem.com.myglpbio.com It also induces chemotaxis (directed cell movement) in B16/F10 murine melanoma cells. apexbt.comlabchem.com.my

While laminins as a protein family are broadly implicated in cell differentiation and proliferation, the specific role of the (925-933) peptide appears more directly related to modulating cell motility and adhesion rather than proliferation itself. qyaobio.comnih.govbiocrick.com Research on endothelial cells in a murine model of proliferative retinopathy demonstrated that synthetic 67LR ligands, including Laminin (925-933), stimulate or inhibit endothelial cell motility in vitro without having a direct effect on their proliferation. biocrick.com This highlights a specialized function of the peptide in influencing cell behavior that is distinct from directly driving cell division.

Table 1: Effects of Laminin (925-933) on Cell Adhesion and Motility

| Cell Line | Concentration | Observed Effect | Source |

|---|---|---|---|

| HT-1080 | 100 and 300 µg/ml | Stimulated cell attachment | apexbt.comglpbio.com |

| CHO | 100 and 300 µg/ml | Stimulated cell attachment | apexbt.comglpbio.com |

| B16/F10 | 100 µg/ml | Chemoattractant (induced cell migration) | apexbt.com |

| Endothelial Cells | Not specified | Stimulated cell motility | biocrick.com |

Participation in Extracellular Matrix Assembly and Remodeling (as a research tool)

Laminins are fundamental to the assembly of the extracellular matrix (ECM), often forming an initial polymer network that anchors cells and helps organize other ECM components. researchgate.net While the (925-933) peptide is a fragment and not the full protein, it is widely used as a research tool to engineer biomaterials that mimic the native ECM. Its specific biological activity allows for the creation of well-defined substrates to study cell-matrix interactions. glpbio.com

A key application is in the field of nerve regeneration research. Scientists have developed Laminin (925-933)-derivatized gels to create three-dimensional scaffolds. glpbio.com These bio-functionalized materials serve as artificial ECMs to investigate the complex processes of neurite extension and nerve regeneration in a controlled in vitro setting. glpbio.comcaymanchem.com In vivo experiments in a rat model demonstrated that a gel derivatized with this peptide enhanced nerve regeneration across a transected dorsal root, showcasing its utility in designing materials for tissue engineering. glpbio.com By incorporating specific bioactive peptides like Laminin (925-933), researchers can deconstruct the complex ECM and isolate the function of individual components in directing cellular behavior and tissue remodeling. nih.gov

Intracellular Signaling Pathways Associated with Laminin 925 933 Activity

Initiation of Downstream Signaling Cascades

The binding of a ligand, such as the Laminin (B1169045) (925-933) peptide, to the 67-kDa laminin receptor (67LR) is the critical first step in initiating downstream signaling. chinesechemsoc.org This event is thought to induce a conformational change in the receptor, triggering the recruitment and activation of various intracellular signaling molecules. While the precise initial events following Laminin (925-933) binding are not fully characterized, studies involving other 67LR ligands, like the green tea polyphenol epigallocatechin-3-gallate (EGCG), have shown that the receptor can activate distinct and complex signaling cascades. nih.govmdpi.com For instance, activation of 67LR can lead to the stimulation of protein kinases and the production of second messengers, which then propagate the signal within the cell. nih.govmdpi.com This signal initiation is crucial as it dictates the subsequent cellular response, which can range from changes in gene expression to modulation of the cytoskeleton.

Interactions with Key Intracellular Signaling Proteins

Following receptor activation, the signal is transduced through interactions with a host of key intracellular proteins. Research on 67LR signaling has identified several important players that are likely involved in the response to Laminin (925-933).

Key signaling proteins potentially activated by Laminin (925-933) binding to 67LR include:

Protein Kinase C (PKC) δ : Implicated in 67LR-mediated apoptotic pathways. nih.gov

Akt (Protein Kinase B) : A central kinase in cell survival and proliferation pathways, shown to be activated downstream of 67LR. nih.govmdpi.com

Endothelial Nitric Oxide Synthase (eNOS) : Its activation leads to the production of nitric oxide (NO), a key signaling molecule. nih.govmdpi.com

Focal Adhesion Kinase (FAK) : A critical mediator of integrin and growth factor signaling that has also been linked to 67LR pathways. mdpi.com

Src family kinases : Non-receptor tyrosine kinases that play a role in various signaling cascades, including those regulating cell adhesion and migration. mdpi.com

These proteins act as nodes in the signaling network, receiving upstream signals from the activated receptor and transmitting them to downstream effectors that ultimately execute the cellular response.

Modulation of Specific Cellular Pathways

The activation of key signaling proteins leads to the modulation of broader cellular pathways that control fundamental biological processes. Based on research with related laminin peptides and other 67LR ligands, the activity of Laminin (925-933) is potentially linked to major signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Studies have demonstrated that laminin and its receptors can modulate this pathway. For example, another laminin-derived peptide, C16 (from the γ1 chain), has been shown to stimulate ERK 1/2 phosphorylation, likely through β1 integrin and Src, to regulate the invasive activity of malignant cells. nih.gov Furthermore, activation of the 67LR has been linked to the modulation of ERK1/2 activity in astrocytes. nih.gov These findings suggest that Laminin (925-933), by engaging the 67LR, could potentially influence MAPK/ERK signaling to control cellular functions.

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central signaling route that governs cell survival, growth, and metabolism. There is significant evidence linking laminin and its receptors to this pathway. Activation of the 67LR by its ligand EGCG has been shown to initiate an Akt/eNOS/NO/cGMP/PKCδ signaling pathway that leads to apoptosis in cancer cells. nih.gov This demonstrates a direct link between the 67LR and the activation of Akt. This suggests that the binding of Laminin (925-933) could similarly engage the PI3K/Akt pathway to regulate cell fate and function.

| Pathway | Key Mediators (via related peptides/ligands) | Potential Cellular Outcome |

| MAPK/ERK | β1 integrin, Src, ERK 1/2 | Regulation of cell invasion, proliferation |

| PI3K/Akt | Akt, eNOS, PKCδ | Regulation of apoptosis, cell survival |

Theoretical Frameworks of Signal Transduction in Response to Laminin (925-933)

Based on the available evidence for the 67LR and related laminin peptides, a theoretical framework for Laminin (925-933) signal transduction can be proposed.

Receptor Binding : The process begins with the specific binding of the Laminin (925-933) peptide to the extracellular domain of the 67-kDa laminin receptor (67LR) on the cell surface. chinesechemsoc.org

Signal Initiation : This binding event induces a conformational change in the 67LR, leading to the recruitment and activation of proximal signaling molecules. This may involve interactions with other membrane-associated proteins or the direct activation of kinases.

Pathway Activation : Activated proximal mediators then trigger downstream signaling cascades. Based on analogous systems, two major pathways are likely candidates:

PI3K/Akt Pathway : Leading to the phosphorylation and activation of Akt, which can then influence downstream targets involved in cell survival and apoptosis. nih.gov

MAPK/ERK Pathway : Potentially initiated through proteins like Src and FAK, leading to the activation of the ERK cascade, which can translocate to the nucleus to regulate gene expression related to cell proliferation and migration. mdpi.comnih.gov

Cellular Response : The culmination of these signaling events is a specific cellular response, such as enhanced cell adhesion, directed cell migration (chemotaxis), or changes in cell differentiation and gene expression, consistent with the known biological functions of the Laminin (925-933) peptide. apexbt.com

This framework provides a plausible model for how an extracellular signal from the Laminin (925-933) peptide is translated into a specific intracellular response, primarily through its interaction with the 67LR. However, direct experimental validation is required to fully elucidate the specific proteins and pathways involved in Laminin (925-933)-mediated signal transduction.

Applications of Laminin 925 933 in Advanced Biomedical Research Methodologies

Functionalization of Biomaterials and Tissue Engineering Scaffolds

The ability of Laminin (B1169045) (925-933) to promote specific cellular interactions has led to its widespread use in the functionalization of biomaterials and tissue engineering scaffolds. By incorporating this peptide, researchers can create environments that more closely mimic the native extracellular matrix, thereby guiding cellular behavior and promoting tissue regeneration.

Surface Modification Techniques for Research Scaffolds

To enhance the bioactivity of research scaffolds, various surface modification techniques are employed to immobilize Laminin (925-933). These methods aim to present the peptide to cells in a stable and accessible manner.

Covalent Immobilization: This technique involves the formation of stable chemical bonds between the peptide and the scaffold material. One common approach is to link the oligopeptide domain of Laminin (925-933) to a biomaterial such as an agarose (B213101) gel. This method creates a durable bioartificial 3D substrate that can effectively support cellular processes like neurite outgrowth. The stability of covalent attachment ensures that the peptide is not easily detached from the scaffold, providing long-term signaling to cells.

Physical Adsorption: A simpler method for surface modification is the physical adsorption of the peptide onto the scaffold. This technique relies on non-covalent interactions, such as hydrophobic or electrostatic forces, to coat the material. For instance, culture plates can be coated with Laminin (925-933) by incubating a solution of the peptide in the wells, allowing it to adsorb to the surface. While less stable than covalent immobilization, physical adsorption is a straightforward method to introduce the bioactive cues of the peptide to a variety of substrates.

Layer-by-Layer (LbL) Assembly: This versatile technique allows for the construction of multilayered thin films on a substrate. By alternating the deposition of charged polymers, proteins, or peptides, researchers can create highly controlled and functional coatings. Laminin-containing peptides can be incorporated into LbL assemblies to generate surfaces that promote specific cellular responses. For example, chitosan (B1678972) and laminin can be assembled in a layer-by-layer fashion on electrospun scaffolds to enhance neurite outgrowth.

| Surface Modification Technique | Description | Key Advantages |

| Covalent Immobilization | Forms stable chemical bonds between the peptide and the scaffold. | High stability, long-term presentation of bioactive cues. |

| Physical Adsorption | Relies on non-covalent interactions to coat the scaffold surface. | Simple and versatile method applicable to various materials. |

| Layer-by-Layer Assembly | Builds multilayered films through alternating deposition of molecules. | Precise control over film thickness and composition. |

Designing Extracellular Matrix-Mimetic Environments

The overarching goal of functionalizing scaffolds with Laminin (925-933) is to create environments that mimic the natural extracellular matrix. The ECM provides not only structural support but also crucial biochemical signals that direct cell behavior.

By incorporating Laminin (925-933), scaffolds can be endowed with the ability to promote cell adhesion, a fundamental process in tissue development and maintenance. This peptide sequence is recognized by cell surface receptors, initiating signaling cascades that influence cell attachment and spreading.

Hydrogels are a class of biomaterials that are particularly well-suited for creating 3D ECM-mimetic environments. When functionalized with Laminin (925-933), these hydrogels can support three-dimensional cell culture, allowing for the study of cellular behavior in a more physiologically relevant context. For example, hyaluronan-based hydrogels functionalized with laminin have been shown to support the 3D culture of neuronal cells, promoting their viability and differentiation.

Applications in Neural Tissue Engineering Models

Laminin is known to be a potent promoter of neurite outgrowth, making its bioactive peptides, including (925-933), highly valuable in neural tissue engineering. Scaffolds functionalized with this peptide can be used to guide the growth and regeneration of nerve cells.

In vitro studies have demonstrated that agarose gels covalently linked with the Laminin (925-933) domain can successfully support neurite outgrowth from dorsal root ganglia (DRG). This indicates that the peptide alone is sufficient to provide the necessary cues for neuronal process extension. Furthermore, nerve guidance conduits functionalized with Laminin (925-933) have shown potential in promoting nerve regeneration in animal models.

Utilization in In Vitro and Ex Vivo Experimental Models

Beyond tissue engineering, Laminin (925-933) is a critical component in a variety of in vitro and ex vivo experimental models designed to investigate fundamental cellular processes.

Cell Culture Substrates for Adhesion and Migration Assays

The ability of Laminin (925-933) to stimulate cell attachment makes it an excellent substrate for cell adhesion assays. Researchers can coat culture plates or other surfaces with the peptide to study the mechanisms of cell adhesion and to screen for factors that may modulate this process. For instance, studies have shown that Laminin (925-933) can stimulate the attachment of cell lines such as HT-1080 and CHO cells to culture plates at concentrations of 100 and 300 µg/ml.

In addition to adhesion, this peptide is also involved in cell migration. It can be used as a chemoattractant in migration assays, such as the scratch assay or transwell migration assays, to study the movement of cells in response to a chemical gradient. For example, Laminin (925-933) has been shown to be a chemoattractant for B16F10 murine melanoma cells.

| Assay Type | Application of Laminin (925-933) | Example Finding |

| Cell Adhesion Assay | Used as a coating on culture substrates to promote cell attachment. | Stimulates attachment of HT-1080 and CHO cells. |

| Cell Migration Assay | Employed as a chemoattractant to study directional cell movement. | Acts as a chemoattractant for B16F10 melanoma cells. |

Models for Studying Cell-Matrix Interactions

Laminin (925-933) provides a defined and specific ligand for studying the intricate interactions between cells and the extracellular matrix. These interactions are primarily mediated by cell surface receptors, such as integrins.

By using substrates coated with this peptide, researchers can investigate the binding of integrins and other laminin receptors, and the subsequent downstream signaling events. These studies are crucial for understanding how cells sense and respond to their environment. For example, fibroblasts spreading on laminin substrates have been observed to form focal adhesions, which are specialized structures that mediate cell-matrix interactions. The composition and dynamics of these focal adhesions can differ depending on the ECM ligand, influencing cell behavior such as migration speed.

Research on Peptide Mimetics and Structure-Activity Relationships

The nonapeptide Laminin (925-933), with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is derived from the B1 chain of laminin. glpbio.com4adi.com This sequence, particularly the C-terminal pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), is a crucial mediator of cellular interactions, including adhesion and migration, primarily through its binding to the 67-kDa laminin receptor (67LR). glpbio.combiocrick.com Research into peptide mimetics and the relationship between the structure of this peptide and its biological activity has been a significant focus, aiming to develop more potent or stable analogs for therapeutic and research purposes.

Design and Synthesis of Conformationally Constrained Analogs

To understand the biologically active conformation of Laminin (925-933), researchers have designed and synthesized analogs with restricted flexibility. The hypothesis that a specific three-dimensional shape is necessary for receptor binding and subsequent biological activity has driven this line of inquiry.

One approach involves substituting specific amino acids to either favor or disfavor proposed structural motifs, such as bends. nih.gov For instance, conformational energy calculations suggested that the glycine (B1666218) residue in the YIGSR sequence facilitates an important conformational bend. nih.gov To test this, analogs of a related peptide, CDPGYIGSR-NH2, were synthesized where the glycine at position 7 (Gly7) was replaced with either D-alanine (which favors a bend) or L-alanine (which disfavors it). nih.gov The synthesis of these analogs allows for a direct assessment of the structural requirements for activity.

Another strategy is the creation of cyclic peptides or other mimetics that lock the peptide into a specific shape. nih.govbiosyn.com Studies have described conformationally constrained mimetics of the YIGSR cell-adhesion site. nih.govbiosyn.com These mimetics are designed to mimic specific secondary structures, such as turns. The rationale is that a rigid structure reduces the entropic penalty of binding to the receptor, potentially leading to higher affinity and specificity. The observed biological responses to these constrained antagonists revealed that turn-like structures resulted in stronger cell attachment activities, providing valuable insights for the conformational design of novel disintegrins. nih.govbiosyn.com

Investigation of Sequence-Activity Dependencies

The relationship between the amino acid sequence of Laminin (925-933) and its biological function is critical for understanding its mechanism of action. The core active site for cell binding has been identified within the YIGSR sequence. glpbio.com

Substitution studies have provided direct evidence for the importance of specific residues and conformations. The replacement of Gly7 with D-Ala7 in the CDPGYIGSR-NH2 peptide resulted in an analog that was equally effective at inhibiting tumor cell invasion of a basement membrane matrix. nih.gov However, the L-Ala7 analog was significantly less active. nih.gov This demonstrates that it is not the glycine residue itself that is essential, but rather the specific bend conformation it allows, which can be mimicked by D-alanine but not L-alanine. nih.gov

The context of the YIGSR sequence is also important. The full nonapeptide, CDPGYIGSR, has been shown to promote cell attachment and migration. 4adi.com Furthermore, amidation of the C-terminus can affect activity; the peptide amide form of the YIGSR sequence has a higher affinity for the laminin receptor compared to the version with a free carboxyl group. cpcscientific.com

Comparative studies with other peptides have also shed light on sequence-activity dependencies. For example, a fragment of murine epidermal growth factor (mEGF), mEGF-(33-42), also interacts with the 67-kDa laminin receptor and can act as a laminin antagonist. researchgate.netnactem.ac.uk In some human cell lines, Laminin (925-933) acts as a laminin agonist, stimulating cell motility, while in other contexts, such as with embryonic chick cells, it can act as a partial antagonist. nactem.ac.uk This highlights how the cellular context can influence the activity of a specific peptide sequence.

Methodological Considerations for Research Applications

The study of Laminin (925-933) and its analogs requires a variety of specialized methodologies to elucidate their functions and interactions. These range from cellular assays to advanced biophysical techniques.

Assay Development for Functional Characterization

A key component of characterizing Laminin (925-933) is the development of robust functional assays. Cell adhesion assays are fundamental to this process. These assays typically involve coating culture plates with the peptide and then measuring the attachment of specific cell lines. glpbio.comsemanticscholar.org For example, Laminin (925-933) has been shown to stimulate the attachment of HT-1080 human fibrosarcoma cells and Chinese Hamster Ovary (CHO) cells to culture plates. glpbio.com Similar adhesion studies have been performed using highly metastatic B16-F10 mouse melanoma cells. biosyn.com

Inhibition assays are also widely used. In this format, the peptide is supplied in a soluble form to compete with matrix-coated surfaces for cell binding. glpbio.comsemanticscholar.org A significant reduction in cell attachment to a laminin-coated surface in the presence of soluble Laminin (925-933) indicates its competitive binding to cell surface receptors. glpbio.com

For a more direct measure of receptor interaction, whole-cell receptor binding assays have been developed. These assays often use radiolabeled laminin (e.g., 125I-laminin) and measure its displacement from cells by the peptide or its analogs. biocrick.comresearchgate.net The concentration of the peptide required to achieve 50% inhibition of radiolabeled laminin binding (IC50) provides a quantitative measure of its receptor affinity. biocrick.comresearchgate.net

Table 1: Cell Lines Used in Functional Characterization of Laminin (925-933)

| Cell Line | Cell Type | Species | Application in Laminin (925-933) Research |

|---|---|---|---|

| HT-1080 | Fibrosarcoma | Human | Cell Adhesion and Attachment Assays glpbio.combiosyn.com |

| CHO | Ovary Epithelial | Hamster | Cell Attachment Assays glpbio.com |

| B16-F10 | Melanoma | Mouse | Cell Adhesion and Metastasis Models biosyn.com |

| SK HEP-1 | Hepatoma | Human | Endothelial Cell Motility Assays nactem.ac.uk |

Integration with Advanced Imaging and Biophysical Techniques

To gain deeper insights into the structural and dynamic properties of Laminin (925-933), researchers integrate advanced imaging and biophysical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Two-dimensional 1H-1H NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), have been used to study the solution conformations of Laminin (925-933) analogs. nih.gov These experiments can identify close contacts between protons, providing constraints for molecular modeling. The data from NMR is often used in conjunction with molecular dynamics simulations to generate low-energy structures that are consistent with the experimental observations, revealing key structural features like the bend around the Gly7 residue. nih.gov

While high-resolution imaging techniques like crystallography and electron microscopy have been instrumental in revealing the atomic detail of the larger laminin protein, their application is more complex for a small peptide like Laminin (925-933) unless it is in a complex with its receptor. nih.govembopress.org

Advanced fluorescence microscopy techniques are emerging as valuable tools for studying the cellular interactions of peptides. Super-resolution microscopy, for instance, allows for imaging beyond the diffraction limit of light, enabling detailed visualization of cellular structures where these peptides might act, such as the axonal membrane skeleton. nih.govresearchgate.net Techniques like Förster Resonance Energy Transfer (FRET) can be used to study conformational changes and binding events in real-time within living cells. nih.gov While not yet widely reported specifically for Laminin (925-933), these advanced imaging platforms hold significant promise for future investigations into its transport and mechanism of action at the cellular and subcellular levels. dtu.dk

Future Directions and Unexplored Research Avenues for Laminin 925 933

Elucidation of Novel Receptor Interactions

The primary known receptor for Laminin (B1169045) (925-933) is the 67-kDa laminin receptor (67LR), a non-integrin cell surface protein. chinesechemsoc.orgchinesechemsoc.orgbiocrick.com This interaction mediates several of the peptide's observed biological effects, including cell attachment and migration. chinesechemsoc.orgbiocrick.com However, the full spectrum of its receptor interactions remains an area ripe for investigation.

Future research will likely focus on:

Identifying secondary or alternative receptors: While 67LR is a high-affinity receptor, the possibility of other cell-surface molecules interacting with Laminin (925-933), perhaps in a cell-type-specific manner, cannot be ruled out. nih.govnih.gov Investigating interactions with other non-integrin receptors like dystroglycan or syndecans, or exploring potential crosstalk with integrin signaling pathways, could reveal new layers of regulation. nih.govresearchgate.net

Characterizing downstream signaling pathways: A deeper dive into the intracellular signaling cascades activated upon peptide-receptor binding is necessary. Understanding how this interaction translates into specific cellular responses will be crucial for manipulating these pathways for research purposes.

Exploring receptor-independent mechanisms: While receptor-mediated signaling is paramount, potential receptor-independent activities of the peptide, such as direct interactions with other extracellular matrix (ECM) components or cell membrane lipids, warrant exploration.

Investigation of Context-Dependent Biological Activities

The biological effects of Laminin (925-933) are not uniform across all cell types and conditions. Research has demonstrated that its activity is highly context-dependent, a phenomenon that presents both a challenge and an opportunity for future studies.

For instance, the peptide has been shown to stimulate the attachment of fibrosarcoma (HT-1080) and Chinese hamster ovary (CHO) cells. apexbt.comcaymanchem.com It also acts as a chemoattractant for B16F10 murine melanoma cells. apexbt.com Interestingly, its role in angiogenesis is particularly nuanced. While some studies report that laminin-derived peptides can inhibit angiogenesis, other research using a model of proliferative retinopathy found that the Laminin (925-933) agonist peptide (Lamβ1925–933) actually promoted the revascularization of the central retina, thereby reducing ischemia. biocrick.comnih.gov This suggests a role in normalizing vasculature rather than simply promoting or inhibiting vessel growth.

Future research should systematically investigate these context-dependent activities by:

Profiling a wider range of cell types: Examining the peptide's effect on various normal and pathological cell lines will help map its spectrum of activity.

Varying the microenvironment: Studying the peptide's function under different conditions (e.g., normoxia vs. hypoxia, different ECM compositions) will elucidate how environmental cues modulate its effects. nih.gov

Investigating species-specific differences: Research has indicated that Laminin (925-933) can act as an agonist in human cells but a partial antagonist in chick cells, highlighting the importance of considering the model system when interpreting results. biocrick.com

Table 1: Observed Biological Activities of Laminin (925-933) in Different Research Models

| Cell/Model System | Observed Effect |

| HT-1080 Fibrosarcoma Cells | Stimulates cell attachment |

| CHO (Chinese Hamster Ovary) Cells | Stimulates cell attachment |

| B16/F10 Murine Melanoma Cells | Induces chemotaxis; Inhibits full-length laminin-induced chemotaxis |

| Human Endothelial Cells | Stimulates cell motility (agonist activity) |

| Chick Endothelial Cells | Blocks laminin-induced effects (partial antagonist activity) |

| Murine Model of Proliferative Retinopathy | Inhibits proliferative retinopathy by promoting revascularization |

Integration into Complex Multicellular In Vitro Systems

Traditional two-dimensional cell culture fails to replicate the complex architecture of native tissues. The development of 3D culture systems, such as organoids and spheroids, offers a more physiologically relevant environment for studying cell behavior. sigmaaldrich.comresearchgate.netnih.gov These models rely on an extracellular matrix scaffold, often composed of materials like collagen or full-length laminin, to provide structural and biochemical support. sigmaaldrich.comnih.gov

The integration of Laminin (925-933) into these advanced in vitro systems is a promising future direction. By incorporating this specific peptide into hydrogel matrices, researchers can:

Create more defined microenvironments: Unlike poorly defined matrices derived from animal tumors, synthetic hydrogels functionalized with specific peptides like Laminin (925-933) provide a precisely controlled environment to study the impact of specific cell-matrix interactions. caymanchem.com

Isolate the effects of specific signaling motifs: This approach allows for the decoupling of signals from a single laminin domain from the multifaceted signals provided by the full-length protein.

Develop models for specific biological processes: For example, incorporating the peptide into a 3D neural culture system could enhance neurite outgrowth and help model neurogenesis or nerve injury. caymanchem.com Similarly, its use in tumor organoid models could provide insights into cancer cell invasion and metastasis. researchgate.netmedchemexpress.com

Advancements in Peptide-Based Research Tool Development

Beyond its direct biological effects, Laminin (925-933) is a versatile molecule for the development of sophisticated research tools. Its ability to target a specific receptor that is often overexpressed in cancer cells makes it an attractive candidate for various applications. chinesechemsoc.org

A significant advancement has been the development of a method for the selective chemical modification of the N-terminal cysteine of the peptide. chinesechemsoc.orgchinesechemsoc.org This has enabled the creation of functional bioconjugates. For example, an azide-functionalized version of Laminin (925-933) was successfully used for the targeted imaging of the 67LR on the surface of HT-29 colon cancer cells. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org

Future advancements in this area may include:

Development of targeted delivery systems: Conjugating therapeutic agents or nanoparticles to the peptide to target cells overexpressing the 67LR.

Creation of novel biosensors: Designing peptide-based probes to monitor the activity or localization of the laminin receptor in living cells.

Improving bioconjugate stability: Research into more stable conjugation methods, such as using mono-sulfone-PEG linkers, will enhance the in-vivo applicability of these tools by preventing premature deconjugation. frontiersin.org

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Laminin (925-933)(TFA) in cell-matrix interactions?

- Answer : Laminin (925-933)(TFA) is a synthetic peptide derived from residues 925–933 of the laminin B1 chain (sequence: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg) . It binds to integrin receptors (e.g., α3β1, α6β1) to mediate cell adhesion, migration, and signaling. Experimental validation typically involves:

- Cell adhesion assays : Test peptide-coated plates (e.g., 100–300 µg/ml) with HT-1080 or CHO cells, measuring attachment via fluorescence or microscopy .

- Competitive inhibition : Compare chemotactic responses to full-length laminin vs. the peptide (e.g., 100 µg/ml for 5 h in B16F10 melanoma cells) .

- Structural analysis : Use circular dichroism (CD) spectroscopy to confirm β-sheet/random coil conformations critical for receptor binding .

Q. How should researchers validate the purity and stability of Laminin (925-933)(TFA) for experimental use?

- Answer :

- Purity : Confirm ≥95% purity via reverse-phase HPLC (RP-HPLC) with C18 columns and UV detection at 214 nm. TFA counterions may cause baseline shifts; use trifluoroethanol gradients for resolution .

- Stability : Store lyophilized peptide at -20°C in desiccated conditions. Reconstitute in PBS (pH 7.4) or cell culture-grade water; avoid freeze-thaw cycles to prevent aggregation .

- Mass spectrometry (MS) : Validate molecular weight (theoretical: 1081.08 Da for TFA salt form) using MALDI-TOF or ESI-MS .

II. Advanced Research Questions

Q. How can conflicting data on Laminin (925-933)(TFA)’s chemoattractant efficacy be resolved?

- Answer : Discrepancies in migration assays (e.g., 30% efficacy vs. full-length laminin ) may arise from:

- Conformational variability : Use CD spectroscopy or NMR to assess batch-to-batch structural consistency .

- Receptor specificity : Perform siRNA knockdown of integrin subunits (e.g., β1) to isolate peptide-receptor interactions .

- Orthogonal assays : Combine Boyden chamber assays with live-cell imaging to distinguish chemotaxis from chemokinesis .

Q. What methodologies optimize the synthesis of Laminin (925-933)(TFA) to minimize truncation or misfolding?

- Answer : Challenges include oxidation of cysteine residues and incomplete coupling. Mitigate via:

- Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with HOBt/DIC activation. Cleave with TFA/water/TIS (95:2.5:2.5) to preserve disulfide bonds .

- Oxidation control : Introduce cysteine residues under argon and use dimethyl sulfoxide (DMSO) for controlled disulfide formation .

- Purification : Apply size-exclusion chromatography (SEC) post-HPLC to remove truncated peptides .

Q. How do post-translational modifications (PTMs) of laminin B1 chain residues 925–933 affect experimental outcomes?

- Answer : PTMs (e.g., S-sulfonation) alter peptide-receptor binding. Investigate via:

- Infrared multiphoton dissociation (IRMPD) MS/MS : Compare fragmentation patterns of oxidized vs. native peptides to identify PTM sites (e.g., y7 and b5* fragments in S-sulfonated laminin) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) of modified peptides to integrin receptors .

III. Data Interpretation and Contradiction Management

Q. Why do molecular weight discrepancies occur between theoretical and observed values for Laminin (925-933)(TFA)?

- Answer : Variations may stem from:

- Salt form differences : TFA (trifluoroacetate) adds ~114.02 Da per counterion. Verify salt content via elemental analysis or ion-exchange chromatography .

- Hydration/dehydration : Lyophilized peptides may retain water, altering observed mass. Use Karl Fischer titration to measure moisture .

Q. How should researchers address inconsistent cell migration results across studies?

- Answer : Standardize protocols:

- Peptide coating : Use consistent concentrations (e.g., 100 µg/ml) and incubation times (1–5 h) .

- Cell lines : Validate receptor expression (e.g., α3β1 integrin) via flow cytometry .

- Negative controls : Include scrambled peptide sequences (e.g., Cys-Gly-Pro-Asp-Tyr-Ile-Ser-Gly-Arg) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.